3'-O-Methyltaxifolin

Description

(+)-Dihydroisorhamnetin has been reported in Anastatica hierochuntica, Urospermum dalechampii, and other organisms with data available.

Properties

IUPAC Name |

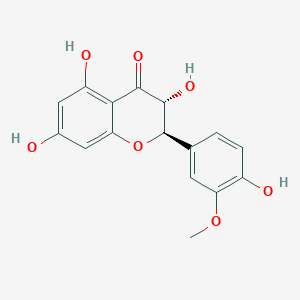

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYULKXTGMJKKM-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313675 | |

| Record name | (+)-Dihydroisorhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-91-4 | |

| Record name | (+)-Dihydroisorhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55812-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-O-Methyltaxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Dihydroisorhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-O-METHYLTAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYS2A6GP1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3'-O-Methyltaxifolin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methyltaxifolin is a naturally occurring flavanonol, a type of flavonoid, that has garnered interest in the scientific community for its potential therapeutic properties. As a methylated derivative of taxifolin (B1681242) (dihydroquercetin), it exhibits unique physicochemical characteristics that may influence its bioavailability and biological activity. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known signaling pathways, particularly its role in inducing apoptosis.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the plant Pulicaria jaubertii, a member of the Asteraceae family.[1][2][3] While research into other natural sources is ongoing, phytochemical screening of other species within the Pulicaria genus and related genera may reveal additional sources of this methylated flavonoid.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatography. The following protocols are based on methodologies reported for the isolation of flavonoids from Pulicaria jaubertii.[2]

Extraction

The initial step involves the extraction of the compound from the plant material.

Experimental Protocol: Methanolic Extraction of Pulicaria jaubertii

-

Plant Material Preparation: Air-dry the aerial parts of Pulicaria jaubertii and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 1.5 kg) with methanol (B129727) (e.g., 3 x 7 L) at room temperature for 24 hours for each extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Experimental Protocol: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude methanolic extract (e.g., 85 g) in distilled water (e.g., 500 mL).

-

Partitioning: Successively partition the aqueous suspension with solvents of increasing polarity:

-

n-hexane

-

Ethyl acetate (B1210297)

-

n-butanol

-

-

Fraction Collection: Collect the respective fractions. This compound is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, rich in flavonoids, is then subjected to one or more chromatographic steps to isolate this compound.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Prepare a silica (B1680970) gel column.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of methylene (B1212753) chloride and methanol, with the methanol concentration gradually increasing.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further Purification: Fractions containing this compound may require further purification using techniques like preparative HPLC or Sephadex LH-20 column chromatography to achieve high purity.

Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for both the analysis of fractions and the final purification of this compound.

Table 1: Exemplar HPLC Conditions for Flavonoid Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 19 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Example: 10-40% B over 30 min | Optimized based on analytical run |

| Flow Rate | 1 mL/min | 10-20 mL/min |

| Detection | UV at 280 nm and 340 nm | UV at 280 nm and 340 nm |

| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |

Note: These are general conditions and should be optimized for the specific separation of this compound.

Quantitative Data

While specific yield percentages for the isolation of pure this compound are not extensively reported in the literature, the following table summarizes the quantitative information available from the extraction of Pulicaria jaubertii.[2]

Table 2: Extraction and Partitioning Yields from Pulicaria jaubertii

| Step | Starting Material | Yield |

| Methanol Extraction | 1.5 kg of dried aerial parts | 85 g of crude extract |

| n-hexane Partition | 85 g of crude extract | 30 g of n-hexane fraction |

| Ethyl Acetate Partition | Remaining aqueous suspension | 12 g of ethyl acetate fraction |

| n-butanol Partition | Remaining aqueous suspension | 8 g of n-butanol fraction |

Signaling Pathways of this compound

This compound has been shown to exhibit anticancer activity, in part, by inducing apoptosis. The primary mechanism identified involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Induction of Apoptosis

Studies on HCT-116 colon cancer cells have demonstrated that this compound treatment leads to an increase in the expression of caspase-3 and caspase-9. Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to a cascade that includes the activation of executioner caspases like caspase-3.

Modulation of the Bcl-2 Family

While direct studies on the effect of this compound on the Bcl-2 family of proteins are limited, research on the parent compound, taxifolin, and other flavonoids suggests a modulatory role. Taxifolin has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Apoptosis Signaling Pathway

Caption: this compound induced apoptosis pathway.

Conclusion

This compound represents a promising natural product with potential applications in drug development, particularly in the field of oncology. This guide provides a comprehensive overview of the current knowledge regarding its natural sources, isolation, and mechanism of action. Further research is warranted to identify additional natural sources, optimize isolation protocols to improve yields, and further elucidate the intricate signaling pathways modulated by this compound. Such efforts will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 3'-O-Methyltaxifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin (B1681242) (dihydroquercetin), has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a primary focus on its anticancer properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and natural product chemistry.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Methylation of flavonoids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their bioavailability and therapeutic efficacy. This compound is one such methylated flavonoid that has demonstrated promising biological potential, particularly in the realm of cancer research. This guide will delve into the specifics of its observed activities, the experimental basis for these findings, and the underlying molecular mechanisms.

Anticancer Activity

The most well-documented biological activity of this compound to date is its ability to inhibit the proliferation of cancer cells. This has been primarily demonstrated in colon cancer.

In Vitro Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative activity against human colon cancer cell lines. A key study evaluated its effect on the HCT-116 cell line, a widely used model for colorectal cancer research.

Table 1: Antiproliferative Activity of this compound against HCT-116 Colon Cancer Cells [1][2]

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | HCT-116 | 36 ± 2.25 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial pathway for eliminating damaged or cancerous cells. Research has indicated that treatment of HCT-116 cells with this compound leads to an increase in the expression of key apoptotic proteins.[1][2]

-

Caspase-3 and Caspase-9 Activation: Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The increased expression of both caspase-3 and caspase-9 in HCT-116 cells following treatment with this compound suggests the activation of the intrinsic apoptotic pathway.[1]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound in cancer cells.

Experimental Protocols

This section provides a detailed description of the methodologies used to evaluate the anticancer activity of this compound.

Cell Culture

-

Cell Lines: Human colorectal carcinoma (HCT-116) and human embryonic kidney (HEK-293) cells are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified incubator with a 5% CO2 atmosphere.

MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 20,000 cells per well.

-

Treatment: After cell attachment, they are treated with various concentrations of this compound (e.g., 5.0 to 40 µg/mL) for a specified period, typically 48 hours.

-

MTT Addition: Following treatment, MTT solution (5.0 mg/mL) is added to each well, and the plates are incubated for 4 hours.

-

Solubilization: The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The optical density (OD) is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

The workflow for the MTT assay is depicted in the following diagram.

Caspase Expression Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of specific caspases.

-

Cell Culture and Treatment: HCT-116 cells are cultured in 96-well plates and treated with this compound.

-

Cell Lysis: After treatment, cells are lysed to release intracellular proteins.

-

ELISA Procedure: Commercially available ELISA kits for caspase-3 and caspase-9 are used according to the manufacturer's instructions to measure the concentration of these proteins in the cell lysates.

Other Potential Biological Activities

While the anticancer effects of this compound are the most extensively studied, its structural similarity to taxifolin suggests that it may possess other biological activities worth investigating. The parent compound, taxifolin, is known for its potent antioxidant and anti-inflammatory properties. Future research should aim to quantify these activities for this compound and elucidate the underlying mechanisms.

Conclusion and Future Directions

This compound is a promising natural product derivative with demonstrated anticancer activity against colon cancer cells, primarily through the induction of apoptosis via the intrinsic pathway. The methodologies for evaluating its antiproliferative effects are well-established. However, to fully realize its therapeutic potential, further research is warranted in several key areas:

-

Broadening the Scope of Anticancer Studies: Evaluating the efficacy of this compound against a wider range of cancer cell lines is crucial.

-

Investigating Other Biological Activities: Comprehensive studies on its antioxidant, anti-inflammatory, and other potential bioactivities are needed to provide a complete pharmacological profile.

-

In Vivo Studies: Preclinical animal studies are essential to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other taxifolin derivatives will provide valuable insights for the design of more potent and selective therapeutic agents.

This technical guide serves as a foundational resource for the scientific community to build upon, fostering further investigation into the promising therapeutic applications of this compound.

References

Physicochemical Properties of 3'-O-Methyltaxifolin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methyltaxifolin, a naturally occurring dihydroflavonol, has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in oncology. A comprehensive understanding of its physicochemical properties is paramount for its development as a drug candidate. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, alongside experimental protocols for their determination. Furthermore, it elucidates the molecular mechanism of its anticancer activity by detailing the intrinsic apoptosis signaling pathway it induces. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and further research.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for this compound is not abundant in the current literature, this section summarizes the available information, including data for its parent compound, taxifolin, for comparative purposes.

General Properties

| Property | Value | Source |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-2,3-dihydrochromen-4-one | - |

| Synonyms | (+)-Dihydroisorhamnetin | [1] |

| CAS Number | 55812-91-4 | [1] |

| Molecular Formula | C₁₆H₁₄O₇ | [1] |

| Molecular Weight | 318.28 g/mol | [1] |

| Physical State | Not explicitly reported for this compound. The related compound, 7,3′-di-O-methyltaxifolin, is described as an off-white amorphous powder. | [2] |

Predicted Physicochemical Data

A number of physicochemical properties for this compound have been predicted using computational models. These values provide useful estimates in the absence of experimental data.

| Property | Predicted Value | Source |

| Boiling Point | 640.4 ± 55.0 °C | |

| Density | 1.558 ± 0.06 g/cm³ | |

| pKa | 7.39 ± 0.60 |

Solubility Profile (Data for Taxifolin)

| Solvent | Solubility | Source |

| Aqueous Buffers (pH 7.2) | Sparingly soluble | - |

| DMSO:PBS (1:1) | ~0.5 mg/mL | - |

| Ethanol | ~3 mg/mL | - |

| DMSO | ~30 mg/mL | - |

| Dimethylformamide (DMF) | ~30 mg/mL | - |

Biological Activity: Induction of Apoptosis

This compound has demonstrated notable anticancer activity, primarily through the induction of apoptosis in cancer cells. Studies on the human colon carcinoma cell line HCT-116 have shown that it triggers the intrinsic pathway of apoptosis.

Mechanism of Action

The proposed mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, culminating in the activation of the executioner caspase-3 and subsequent programmed cell death.

Signaling Pathway Diagram

The following diagram illustrates the intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the physicochemical characterization and biological evaluation of this compound.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents (e.g., water, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with the respective solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or mol/L.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of this compound on cancer cells (e.g., HCT-116).

Materials:

-

HCT-116 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Seed HCT-116 cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Workflow for Apoptosis Pathway Analysis

The following diagram outlines the experimental workflow to investigate the induction of apoptosis by this compound.

Conclusion

This compound is a promising natural compound with demonstrated anticancer properties mediated through the induction of the intrinsic apoptosis pathway. While some of its physicochemical properties have been predicted, further experimental validation, particularly for melting point and solubility, is crucial for its advancement as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to facilitate continued investigation into the therapeutic potential of this compound.

References

3'-O-Methyltaxifolin: A Technical Guide to Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methyltaxifolin is a methylated metabolite of taxifolin (B1681242) (dihydroquercetin), a natural flavonoid found in various plants. Like its parent compound, this compound has garnered interest for its potential pharmacological activities. Understanding its bioavailability and metabolic fate is crucial for evaluating its therapeutic potential and for the development of novel drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and metabolism of this compound, including quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Bioavailability and Pharmacokinetics

The bioavailability of this compound is intrinsically linked to the administration of its parent compound, taxifolin. Following oral administration, taxifolin undergoes metabolism, leading to the formation of this compound, which can be detected in rat plasma.[1] While comprehensive pharmacokinetic studies on directly administered this compound are limited, the O-methylation is a critical step in the metabolic pathway of taxifolin. This methylation is likely mediated by the enzyme Catechol-O-methyltransferase (COMT), which is known to metabolize catecholic compounds.[2][3]

Quantitative Pharmacokinetic Parameters

Direct pharmacokinetic parameters for this compound are not extensively reported in the literature. However, a validated UPLC-MS method has been developed to quantify its presence in rat plasma after oral administration of taxifolin.[1]

| Parameter | Value | Species | Administration | Notes |

| Lower Limit of Quantification (LLOQ) | 2.75 ng/mL | Rat | Oral (of taxifolin) | UPLC-MS method in plasma.[1] |

| Intra-day Precision (% RSD) | < 7.2% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |

| Inter-day Precision (% RSD) | < 7.2% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |

| Accuracy (% deviation) | -5.0 to 4.7% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |

| Overall Recovery | > 72.0% | Rat | Oral (of taxifolin) | UPLC-MS method validation. |

Metabolism

The primary metabolic pathway leading to the formation of this compound from taxifolin is O-methylation. This reaction is catalyzed by Catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catechols.

In Vitro Metabolism

Studies using rat liver microsomes have been employed to investigate the in vitro biotransformation of flavonoids. While some flavonoids are extensively metabolized, taxifolin was reported to have no detectable metabolites in one such study, suggesting that other metabolic pathways or enzyme systems, such as COMT which is also present in other tissues, play a more significant role in its methylation.

Experimental Protocols

Quantification of this compound in Rat Plasma by UPLC-MS

This protocol is based on the method developed for the identification and assay of this compound in rat plasma.

a. Sample Preparation:

-

To 100 µL of rat plasma, add an internal standard solution.

-

Perform liquid-liquid extraction with ethyl acetate.

-

Vortex the mixture and then centrifuge.

-

Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

b. UPLC-MS Analysis:

-

Column: Sunfire™ C18 column (2.1 mm × 50 mm, 3.5 µm).

-

Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.

-

Flow Rate: As optimized for the column and system.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z transitions of this compound and the internal standard.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on the methodology used to evaluate the anticancer activity of this compound against HCT-116 cells.

a. Cell Culture and Treatment:

-

Culture HCT-116 human colorectal carcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates at a suitable density.

-

After cell attachment, treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.

b. MTT Assay:

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

| Cell Line | Compound | IC50 (µg/mL) |

| HCT-116 | This compound | 36 ± 2.25 |

| HCT-116 | Taxifolin | 32 ± 2.35 |

Signaling Pathways

Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in HCT-116 colon cancer cells. This process is mediated through the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the intrinsic apoptotic pathway, respectively.

Potential Involvement in Other Pathways

The parent compound, taxifolin, has been shown to modulate other significant signaling pathways, which may also be relevant for its methylated metabolites.

-

PI3K/Akt/mTOR Pathway: Taxifolin can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival. This inhibition can contribute to its anticancer effects.

-

Nrf2 Pathway: Taxifolin can activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes. This is a key mechanism for its antioxidant and chemopreventive properties.

Further research is needed to elucidate the specific effects of this compound on these and other signaling cascades.

Conclusion

This compound is a key metabolite of taxifolin with demonstrated biological activity. While its pharmacokinetic profile is still under investigation, established analytical methods allow for its detection and quantification. The primary route of its formation is through COMT-mediated methylation of taxifolin. Its ability to induce apoptosis highlights its potential as an anticancer agent. Future research should focus on the direct administration of this compound to fully characterize its pharmacokinetic properties and to further explore its mechanisms of action in various disease models. This will be essential for the translation of its therapeutic potential into clinical applications.

References

- 1. Identification and assay of this compound by UPLC-MS in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catechol-O-Methyltransferase (COMT): An Update on Its Role in Cancer, Neurological and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 3'-O-Methyltaxifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methyltaxifolin, a naturally occurring methylated flavonoid, has garnered increasing interest within the scientific community for its potential therapeutic properties, particularly in oncology. As a derivative of taxifolin (B1681242) (dihydroquercetin), its unique structural modification influences its bioavailability and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound. It includes a summary of its isolation from natural sources, its identification as a metabolite of taxifolin, and its mechanism of action in inducing apoptosis in cancer cells. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways are presented to support further research and development efforts.

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in various plants, known for their wide range of biological activities. Among these, taxifolin (dihydroquercetin) has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. The methylation of flavonoids is a critical structural modification that can significantly impact their metabolic stability, bioavailability, and therapeutic efficacy. This compound is one such methylated derivative of taxifolin that has emerged as a compound of interest. This guide traces the scientific journey of this compound, from its initial discovery to recent findings on its biological effects.

Discovery and History

The definitive first discovery of this compound is not explicitly documented in a single, seminal publication. However, its characterization and isolation from natural sources have been detailed in more recent literature, with references suggesting prior, uncited work.

Isolation from Pulicaria jaubertii

A significant milestone in the history of this compound is its isolation from the plant Pulicaria jaubertii, a member of the Asteraceae family. A 2022 study by Mohammed et al. provided a detailed account of the isolation and characterization of this compound along with other flavonoids from this plant.[1][2] The authors of this study, as well as a 2015 publication that also identified the compound in the same plant, noted that these compounds had been "previously isolated from this plant," indicating an earlier discovery that is not clearly referenced.

Identification as a Metabolite of Taxifolin

In addition to its natural occurrence, this compound has been identified as a metabolite of taxifolin. A comprehensive 2016 study on the in vivo metabolism of taxifolin in rats identified 191 metabolites, including this compound. This discovery highlights a crucial aspect of taxifolin's pharmacokinetics and suggests that some of the biological effects of taxifolin may be attributable to its methylated metabolites.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through modern spectroscopic techniques. The following data is based on the characterization from its isolation from Pulicaria jaubertii.[1]

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₇ |

| Molecular Weight | 318.28 g/mol |

| Appearance | Amorphous powder |

Table 1: Physicochemical Properties of this compound.

| Technique | Key Findings |

| ¹H NMR | Signals corresponding to the flavonoid backbone with a methoxy (B1213986) group at the 3'-position. |

| ¹³C NMR | Resonances confirming the dihydroflavonol structure and the presence of a methoxy carbon. |

| Mass Spectrometry | Molecular ion peaks consistent with the chemical formula C₁₆H₁₄O₇. |

Table 2: Spectroscopic Data for this compound.

Biological Activity and Mechanism of Action

Research into the biological effects of this compound has primarily focused on its anticancer properties.

Anticancer Activity

Studies have demonstrated the cytotoxic effects of this compound against human colon cancer cell lines, specifically HCT-116.[1][2]

| Compound | Cell Line | IC₅₀ (µg/mL) |

| This compound | HCT-116 | 36 ± 2.25 |

| Taxifolin (parent compound) | HCT-116 | 32 ± 2.35 |

Table 3: In Vitro Anticancer Activity of this compound and Taxifolin.

Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound in HCT-116 cells is the induction of apoptosis. This was reported for the first time in the 2022 study by Mohammed et al., which showed that treatment with this compound led to an increased expression of key apoptotic markers.

Signaling Pathways

The apoptotic effect of this compound in HCT-116 colon cancer cells is mediated through the intrinsic apoptotic pathway, characterized by the activation of specific caspases.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Isolation of this compound from Pulicaria jaubertii

The following protocol is adapted from Mohammed et al. (2022).

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The air-dried powdered aerial parts of P. jaubertii (1.5 kg) were exhaustively extracted with methanol (3 x 7 L).

-

Partitioning: The dried methanol extract was suspended in 500 mL of distilled water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel.

-

Elution: The column was eluted with a gradient of methylene chloride-methanol (from 100:0 to 85:15).

-

Fraction Collection and Purification: Fractions were collected and further purified using additional column chromatography to yield pure this compound.

MTT Assay for Cell Viability

The following protocol is a standard method for assessing cell viability and was used to determine the IC₅₀ of this compound.

-

Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 2 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibited cell growth by 50% was calculated.

Caspase Activity Assay

The following protocol is a general method for determining caspase activation.

-

Cell Lysis: HCT-116 cells were treated with this compound for 48 hours, and cell lysates were prepared.

-

ELISA: The expression of caspase-3 and caspase-9 in the cell lysates was determined using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The optical density was measured, which is proportional to the concentration of the respective caspase.

Conclusion and Future Directions

The discovery and characterization of this compound, both as a natural product and a metabolite, have opened new avenues for research in flavonoid chemistry and pharmacology. Its demonstrated anticancer activity, mediated through the induction of apoptosis, positions it as a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the complete history of its discovery, exploring its effects on other signaling pathways, and evaluating its therapeutic potential in a broader range of cancer models. Furthermore, understanding the role of its O-methylation in its pharmacokinetic and pharmacodynamic profiles will be crucial for its development as a therapeutic agent.

References

Therapeutic Potential of 3'-O-Methyltaxifolin: A Technical Guide for Researchers

Introduction

3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin (B1681242) (dihydroquercetin), is emerging as a compound of significant interest in the fields of pharmacology and drug development. Its structural modifications suggest the potential for enhanced bioavailability and distinct biological activities compared to its parent compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's therapeutic potential, with a focus on its anticancer, anti-inflammatory, antioxidant, and metabolic effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Anticancer Potential

The most well-documented therapeutic potential of this compound lies in its anticancer activity, particularly against colon cancer cells.

Quantitative Data

The antiproliferative activity of this compound has been quantified using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| This compound | HCT-116 (Colon Cancer) | 36 ± 2.25 | [1] |

| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon Cancer) | 33 ± 1.25 | [1] |

| 7-O-methyltaxifolin | HCT-116 (Colon Cancer) | 34 ± 2.15 | [1] |

| Taxifolin | HCT-116 (Colon Cancer) | 32 ± 2.35 | [1] |

| 3-O-methylquercetin | HCT-116 (Colon Cancer) | 34 ± 2.65 | [1] |

| Quercetin | HCT-116 (Colon Cancer) | 36 ± 1.95 |

Mechanism of Action: Induction of Apoptosis

Studies indicate that this compound induces apoptosis in cancer cells, a form of programmed cell death, which is a key mechanism for anticancer agents. This process is mediated by the activation of caspases, a family of cysteine proteases that play essential roles in apoptosis. Specifically, treatment with this compound has been shown to increase the expression of caspase-3 and caspase-9 in HCT-116 cells, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.

References

A Technical Guide to the Antioxidant Properties of 3'-O-Methyltaxifolin

Abstract: 3'-O-Methyltaxifolin, a methylated metabolite of the potent natural flavonoid taxifolin (B1681242) (dihydroquercetin), represents a molecule of significant interest in pharmacology and drug development. While taxifolin is well-regarded for its robust antioxidant activities, the specific properties of its methylated derivatives are less characterized. This technical guide provides a comprehensive overview of the known and projected antioxidant characteristics of this compound. It consolidates the limited available data, outlines the fundamental mechanisms of flavonoid antioxidant action, details standard experimental protocols for assessing these properties, and explores the key cellular signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Quantitative Antioxidant Activity

Direct quantitative data on the free-radical scavenging and antioxidant capacity of this compound from standardized assays such as DPPH, ABTS, or FRAP are not extensively reported in the current scientific literature. Research has more frequently focused on its anticancer and antiproliferative effects.[1][2][3] The O-methylation of the catechol group in the B-ring of flavonoids is generally known to decrease the antioxidant activity compared to the parent compounds, as it reduces the hydrogen-donating capability.[4] However, methylated metabolites often exhibit improved bioavailability and metabolic stability, which may contribute to their overall biological effects in vivo.[4]

The table below summarizes the most relevant quantitative data found for this compound, which pertains to its antiproliferative activity. It is crucial to note that this is not a direct measure of antioxidant capacity but reflects its biological activity.

| Assay Type | Cell Line | Parameter | Value | Source |

| Antiproliferative Activity | HCT-116 (Colon Cancer) | IC₅₀ | 36 ± 2.25 µg/mL |

Further research is required to populate the table below with direct antioxidant metrics.

| Antioxidant Assay | Parameter | Value | Standard Reference |

| DPPH Radical Scavenging | IC₅₀ | Data Not Available | Data Not Available |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data Not Available | Data Not Available |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Data Not Available | Data Not Available |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µmol TE/µmol) | Data Not Available | Data Not Available |

Mechanisms of Antioxidant Action

The antioxidant properties of flavonoids, including taxifolin and its derivatives, are attributed to several mechanisms:

-

Direct Radical Scavenging: Flavonoids can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The catechol (o-dihydroxy) structure on the B-ring of taxifolin is a critical feature for high radical-scavenging activity. Methylation at the 3'-position would likely diminish this specific activity but may not eliminate it entirely.

-

Metal Chelation: Flavonoids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are catalysts for the Fenton reaction that produces the highly reactive hydroxyl radical. This action prevents the formation of these damaging radicals.

-

Modulation of Cellular Antioxidant Pathways: Flavonoids can exert indirect antioxidant effects by upregulating endogenous defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway controls the transcription of numerous antioxidant and cytoprotective genes.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of target genes, initiating the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) peroxidases.

Experimental Methodologies

To quantitatively assess the antioxidant properties of this compound, several standardized in-vitro assays are recommended. The general workflow for these spectrophotometric assays is outlined below.

References

- 1. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential: A Technical Guide to the Effects of 3'-O-Methyltaxifolin on HCT-116 Cells

This technical guide provides an in-depth analysis of the anticancer effects of 3'-O-Methyltaxifolin on the human colorectal carcinoma cell line, HCT-116. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, detailed experimental protocols, and a summary of key quantitative data.

Introduction

This compound, a methylated derivative of the natural flavonoid taxifolin, has demonstrated notable antiproliferative activity against HCT-116 colon cancer cells.[1][2][3][4][5] This guide synthesizes the available research to present a clear understanding of its mechanism of action, focusing on the induction of apoptosis.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound and its parent compound, taxifolin, have been evaluated in HCT-116 cells. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of Flavonoids against HCT-116 Cells

| Compound | IC50 (µg/mL) after 48h |

| This compound | 36 ± 2.25 |

| Taxifolin | 32 ± 2.35 |

| 7,3′-di-O-methyltaxifolin | 33 ± 1.25 |

| 7-O-methyltaxifolin | 34 ± 2.15 |

| Quercetin | 36 ± 1.95 |

| 3-O-methylquercetin | 34 ± 2.65 |

Table 2: Apoptotic Activity of this compound in HCT-116 Cells

| Assay | Observation | Implication |

| Caspase-3 Expression | Increased after 48h treatment | Activation of executioner caspase, a hallmark of apoptosis. |

| Caspase-9 Expression | Increased after 48h treatment | Activation of initiator caspase, indicating involvement of the intrinsic apoptotic pathway. |

| DAPI Staining | Chromatin condensation and nuclear shrinkage observed | Morphological evidence of apoptosis. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer effects of this compound on HCT-116 cells.

Cell Culture

Human colorectal carcinoma (HCT-116) cells are cultured in DMEM supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin. Cells are maintained at 37°C in a humidified incubator with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed HCT-116 cells (20,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DAPI Staining for Apoptosis Detection

DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear morphological changes associated with apoptosis.

-

Cell Treatment: Treat HCT-116 cells with this compound for 48 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Staining: Stain the cells with DAPI solution for 15 minutes.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and nuclear fragmentation.

Caspase-3 and Caspase-9 Expression Analysis (ELISA)

Enzyme-linked immunosorbent assays (ELISA) are used to quantify the expression of active caspase-3 and caspase-9.

-

Cell Seeding and Treatment: Culture HCT-116 cells (50,000 cells/well) in 96-well plates. After 24 hours, treat the cells with this compound (e.g., at a concentration of 40 µg/mL) for 48 hours.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific caspase-3 and caspase-9 ELISA kits. This typically involves incubating the cell lysates in antibody-coated plates, followed by the addition of detection antibodies and a substrate.

-

Data Analysis: Measure the optical density (OD) using a microplate reader. The OD is proportional to the concentration of the respective caspase.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow for investigating the anticancer effects of this compound.

Caption: Experimental workflow for assessing this compound's anticancer effects.

References

- 1. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cytotoxic, proapoptotic and antioxidative potential of flavonoids isolated from propolis against colon (HCT-116) and breast (MDA-MB-231) cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

Apoptotic Pathways Induced by 3'-O-Methyltaxifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methyltaxifolin, a naturally occurring flavanonol, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the known apoptotic pathways induced by this compound, with a focus on the core mechanisms substantiated by experimental evidence. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially exploit its pro-apoptotic effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling cascades.

Core Apoptotic Mechanism in HCT-116 Cells

The primary body of evidence for the pro-apoptotic effects of this compound comes from studies on the human colon carcinoma cell line, HCT-116.[1][2][3] The compound has been shown to inhibit cell proliferation and induce the characteristic hallmarks of apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the cytotoxic and pro-apoptotic effects of this compound on HCT-116 cells.

Table 1: Cytotoxicity of this compound in HCT-116 Cells [1][2]

| Compound | Cell Line | Assay | IC50 (µg/mL) | Exposure Time (hours) |

| This compound | HCT-116 | MTT | 36 ± 2.25 | 48 |

Table 2: Effect of this compound on Apoptotic Markers in HCT-116 Cells

| Treatment | Marker | Method | Result | Exposure Time (hours) |

| This compound | Nuclear Condensation & Shrinkage | DAPI Staining | Observed increase | 48 |

| This compound | Caspase-9 Expression | ELISA | Increased | 48 |

| This compound | Caspase-3 Expression | ELISA | Increased | 48 |

Signaling Pathways in this compound-Induced Apoptosis

The available evidence strongly suggests that this compound induces apoptosis in HCT-116 cells through the intrinsic, or mitochondrial, pathway. This is evidenced by the increased expression of the initiator caspase-9 and the executioner caspase-3.

While direct experimental evidence for the involvement of the Bcl-2 family of proteins and the PI3K/Akt or MAPK signaling pathways in this compound-induced apoptosis is currently limited, molecular docking studies suggest a favorable binding affinity of this compound to the anti-apoptotic protein Bcl-xL. This suggests a potential mechanism for initiating the mitochondrial cascade. The involvement of PI3K/Akt and MAPK pathways is hypothesized based on the known mechanisms of the parent compound, taxifolin, and other related flavonoids.

Intrinsic Apoptotic Pathway

The diagram below illustrates the confirmed and proposed steps in the intrinsic apoptotic pathway initiated by this compound.

Potential Involvement of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and apoptosis. While direct evidence for their modulation by this compound is lacking, studies on related flavonoids suggest these pathways as potential targets. Inhibition of the pro-survival PI3K/Akt pathway or modulation of the MAPK pathway could contribute to the pro-apoptotic effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the descriptions available in the cited literature.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Protocol:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of approximately 2 x 104 cells per well in complete culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DAPI Staining for Apoptotic Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.

Workflow:

Protocol:

-

Cell Culture and Treatment: Grow HCT-116 cells on sterile coverslips in a culture dish and treat with this compound for 48 hours.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells with PBS and incubate with DAPI staining solution (e.g., 1 µg/mL in PBS) for 5-10 minutes in the dark.

-

Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Caspase-3 and Caspase-9 Expression (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of active caspases in cell lysates.

Workflow:

Protocol:

-

Cell Treatment and Lysis: Treat HCT-116 cells with this compound for 48 hours. Harvest the cells and lyse them using a cell lysis buffer to extract total protein.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific caspase-3 and caspase-9 kits. This typically involves:

-

Adding cell lysates to wells pre-coated with a capture antibody specific for the target caspase.

-

Incubating to allow the caspase to bind to the antibody.

-

Washing away unbound material.

-

Adding a detection antibody that binds to a different epitope on the caspase.

-

Adding a substrate that is converted by an enzyme conjugated to the detection antibody, resulting in a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the caspase in the samples based on a standard curve.

Conclusion and Future Directions

The current body of research indicates that this compound induces apoptosis in HCT-116 colon cancer cells through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3. While the precise upstream mechanisms involving the Bcl-2 family and other signaling pathways like PI3K/Akt and MAPK are yet to be fully elucidated for this specific compound, the existing data provides a solid foundation for further investigation.

Future research should focus on:

-

Validating the pro-apoptotic effects of this compound in a broader range of cancer cell lines.

-

Conducting Western blot analyses to confirm the modulation of Bcl-2 family proteins (e.g., Bcl-2, Bax, Bcl-xL) and the release of cytochrome c from mitochondria.

-

Investigating the direct effects of this compound on the phosphorylation status and activity of key components of the PI3K/Akt and MAPK signaling pathways.

A deeper understanding of these molecular mechanisms will be crucial for the potential development of this compound as a novel therapeutic agent in cancer treatment.

References

Methodological & Application

Synthesis and Biological Evaluation of 3'-O-Methyltaxifolin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3'-O-Methyltaxifolin, a methylated derivative of the natural flavonoid taxifolin (B1681242) (also known as dihydroquercetin). It also presents data on its biological activity, particularly its anticancer effects, and explores the underlying signaling pathways. These notes are intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of modified flavonoids.

Introduction

Taxifolin, a bioactive flavonoid found in various plants, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties. Chemical modification of flavonoids, such as methylation, can enhance their metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This compound is one such derivative where the hydroxyl group at the 3' position of the B-ring is methylated. This modification has been shown to influence its biological activity, making it a compound of interest for further investigation. This application note details a proposed synthetic route for this compound from taxifolin and summarizes its reported anticancer activities.

Quantitative Data

The antiproliferative activity of this compound and related compounds has been evaluated against human colorectal carcinoma (HCT-116) cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| This compound | HCT-116 | 36 ± 2.25 | [1][2] |

| Taxifolin | HCT-116 | 32 ± 2.35 | [1][2] |

| 7-O-Methyltaxifolin | HCT-116 | 34 ± 2.15 | [1] |

| 7,3'-di-O-Methyltaxifolin | HCT-116 | 33 ± 1.25 | |

| Quercetin | HCT-116 | 36 ± 1.95 | |

| 3-O-Methylquercetin | HCT-116 | 34 ± 2.65 |

Experimental Protocols

Proposed Synthesis of this compound from Taxifolin

This protocol is a proposed method based on established procedures for the regioselective methylation of flavonoids, which involves the use of protecting groups to achieve site-specific methylation.

Objective: To selectively methylate the 3'-hydroxyl group of taxifolin.

Materials:

-

Taxifolin

-

(Boc)2O (Di-tert-butyl dicarbonate)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetone

-

Potassium Carbonate (K2CO3), anhydrous

-

Methyl Iodide (CH3I)

-

Trifluoroacetic Acid (TFA)

-

Ethyl Acetate (B1210297)

-

Hexane

-

Silica (B1680970) Gel for column chromatography

-

Argon or Nitrogen gas supply

Procedure:

Step 1: Protection of the 5, 7, and 4'-Hydroxyl Groups

-

Dissolve taxifolin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Add DMAP (catalytic amount) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of (Boc)2O (3.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the resulting protected taxifolin intermediate by silica gel column chromatography using a hexane-ethyl acetate gradient.

Step 2: Selective Methylation of the 3'-Hydroxyl Group

-

Dissolve the purified, protected taxifolin in anhydrous acetone.

-

Add anhydrous potassium carbonate (K2CO3) (excess) to the solution.

-

Add methyl iodide (CH3I) (1.5 equivalents) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter off the K2CO3 and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methylated intermediate.

Step 3: Deprotection of the Boc Groups

-

Dissolve the methylated intermediate in a mixture of DCM and TFA (e.g., 9:1 v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).

-

Purify the final product, this compound, by silica gel column chromatography using a hexane-ethyl acetate gradient.

Step 4: Characterization

-

Confirm the structure and purity of the synthesized this compound using 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Apoptosis Signaling Pathway

Studies have shown that this compound can induce apoptosis in cancer cells, a process mediated by the activation of caspases. The expression of caspase-3 and caspase-9, key executioner and initiator caspases, respectively, is increased following treatment with this compound. This suggests that the compound triggers the intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway induced by this compound.

Discussion

The selective synthesis of this compound presents a valuable tool for investigating the structure-activity relationships of methylated flavonoids. The proposed synthetic protocol, employing a protection-methylation-deprotection strategy, offers a plausible route to obtain this compound with high purity. Further optimization of reaction conditions may be necessary to maximize yields.

The biological data indicates that this compound exhibits antiproliferative activity against colon cancer cells, with an IC50 value comparable to its parent compound, taxifolin. The induction of apoptosis, evidenced by the activation of caspase-9 and caspase-3, points to a specific mechanism of action for its anticancer effects. This suggests that this compound may hold promise as a lead compound for the development of novel anticancer agents. Further studies are warranted to explore its efficacy in other cancer cell lines, its in vivo activity, and its detailed molecular targets. Additionally, investigating its effects on other signaling pathways, such as the PI3K/Akt pathway, which is known to be modulated by taxifolin, could provide a more comprehensive understanding of its pharmacological profile.

Conclusion

This application note provides a foundational resource for the synthesis and biological evaluation of this compound. The detailed protocols and summarized data are intended to facilitate further research into this promising methylated flavonoid. The visualizations of the synthetic workflow and the proposed apoptotic pathway offer clear and concise representations of the key processes involved. Future investigations building upon this information will be crucial in elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for the Analytical Identification of 3'-O-Methyltaxifolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methyltaxifolin, a methylated derivative of the flavonoid taxifolin (B1681242), has garnered significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable analytical methods are paramount for its identification, quantification, and characterization in various matrices, including plant extracts, biological fluids, and finished products. These application notes provide detailed protocols and data for the identification and quantification of this compound using modern analytical techniques.

Core Analytical Techniques

The primary methods for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structure elucidation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of flavonoids like this compound.[1] The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Experimental Protocol: RP-HPLC-UV for Flavonoid Profiling

This protocol is a general guideline and can be optimized for specific matrices.

1. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[2]

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20-21% B

-

25-45 min: 21-50% B[2]

-

-

Flow Rate: 0.6 mL/min.[2]

-

Column Temperature: 25 °C.

-

Detection Wavelength: 290 nm for taxifolin derivatives or scanning from 200-400 nm with a DAD.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Plant Material: Extract finely ground plant material with a suitable solvent such as methanol (B129727) or ethanol. The extract can be filtered through a 0.45 µm syringe filter before injection.

-

Liquid Samples (e.g., plasma): Perform a liquid-liquid or solid-phase extraction to remove interfering substances. An ethyl acetate (B1210297) extraction has been shown to be effective for this compound in plasma.

4. Data Analysis:

-

Identification is achieved by comparing the retention time and UV spectrum of the peak of interest with that of a certified reference standard of this compound.

-

Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it the gold standard for the identification and quantification of metabolites in complex mixtures.

Experimental Protocol: UPLC-MS for Quantification in Biological Matrices

This protocol is based on a validated method for the determination of this compound in rat plasma.

1. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: Sunfire™ C18 column (2.1 mm × 50 mm, 3.5 µm).

-

Mobile Phase: Specific details on the mobile phase composition and gradient were not provided in the abstract, but a typical mobile phase for flavonoid analysis consists of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

-

Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.

-

Column Temperature: Not specified, often maintained between 25-40 °C.

-

Injection Volume: Not specified.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Selected Ion Recording (SIR) for targeted quantification.

-

Internal Standard: Puerarin can be used as an internal standard.

4. Sample Preparation (Plasma):

-

Perform an ethyl acetate extraction of the plasma sample.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

5. Data Analysis:

-

The chemical structure of this compound can be confirmed by its mass spectrum.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary for UPLC-MS Method

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 2.75 ng/mL | |

| Intra-day Precision (% RSD) | < 7.2% | |

| Inter-day Precision (% RSD) | < 7.2% | |

| Accuracy (% deviation) | -5.0 to 4.7% | |

| Overall Recovery | > 72.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel or isolated compounds. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and connectivity of atoms in a molecule.

Experimental Protocol: Structure Elucidation by NMR

1. Instrumentation:

-

High-field NMR spectrometer (e.g., 600 MHz).

2. Sample Preparation:

-

Dissolve a purified sample of this compound (typically a few milligrams) in a suitable deuterated solvent (e.g., DMSO-d₆).

3. NMR Experiments:

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-